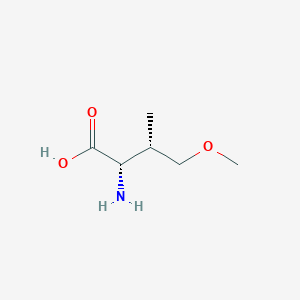
(3S)-4-Methoxy-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-Methoxy-L-valine is an organic compound that belongs to the class of amino acids. It is a derivative of L-valine, where the hydrogen atom at the fourth position is replaced by a methoxy group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Methoxy-L-valine typically involves the following steps:
Starting Material: The synthesis begins with L-valine, a naturally occurring amino acid.
Methoxylation: The hydrogen atom at the fourth position of L-valine is replaced by a methoxy group. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Methoxylation: Utilizing continuous flow reactors to achieve efficient methoxylation.
Catalysts: Employing catalysts such as palladium or platinum to enhance the reaction rate and yield.
Purification: Implementing large-scale purification methods like industrial chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-4-Methoxy-L-valine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, reverting it to L-valine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
Oxidation: Formation of (3S)-4-Hydroxy-L-valine.
Reduction: Formation of L-valine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(3S)-4-Methoxy-L-valine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S)-4-Methoxy-L-valine involves its interaction with various molecular targets:
Protein Synthesis: It can be incorporated into proteins, affecting their structure and function.
Metabolic Pathways: Participates in metabolic pathways, influencing cellular processes.
Enzyme Interaction: Acts as a substrate or inhibitor for specific enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valine: The parent compound, lacking the methoxy group.
(3S)-4-Hydroxy-L-valine: An oxidized derivative.
(3S)-4-Amino-L-valine: A derivative with an amino group instead of a methoxy group.
Uniqueness
(3S)-4-Methoxy-L-valine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with biological molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
630392-76-6 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-4-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 |
Clé InChI |
HISPJANDJRUGFV-UHNVWZDZSA-N |
SMILES isomérique |
C[C@H](COC)[C@@H](C(=O)O)N |
SMILES canonique |
CC(COC)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


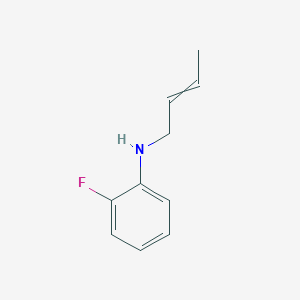

![4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol](/img/structure/B12576046.png)
![2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}](/img/structure/B12576053.png)
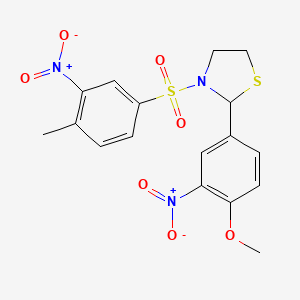

![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)
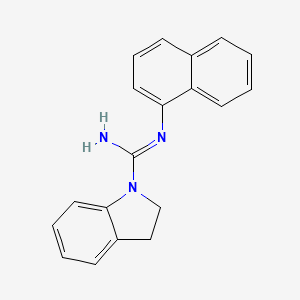
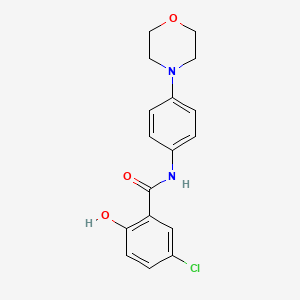
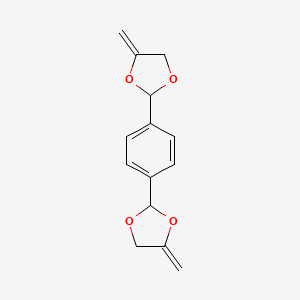
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)

![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
